REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]1[O:10][C:9]([C:11](=O)[CH2:12]Cl)=[CH:8][CH:7]=1)(=[O:3])[CH3:2].[NH2:15][C:16](=[N:18][C:19]([NH2:21])=[S:20])[NH2:17]>C(O)C>[C:1]([NH:4][CH2:5][C:6]1[O:10][C:9]([C:11]2[N:21]=[C:19]([N:18]=[C:16]([NH2:17])[NH2:15])[S:20][CH:12]=2)=[CH:8][CH:7]=1)(=[O:3])[CH3:2]
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Name
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|
Quantity
|
39.9 g
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Type
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reactant
|
Smiles
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C(C)(=O)NCC1=CC=C(O1)C(CCl)=O
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Name
|
|
Quantity
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21.9 g
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Type
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reactant
|
Smiles
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NC(N)=NC(=S)N
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated in vacuo
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (300 ml)
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
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recrystallized from a mixture of methanol, tetrahydrofuran and diisopropyl ether
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1=CC=C(O1)C=1N=C(SC1)N=C(N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |